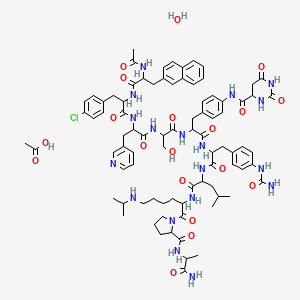
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat-Hydrat umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse. Die wichtigsten Schritte umfassen:
Schutz von Aminogruppen: Verwendung von Schutzgruppen wie Boc (tert-Butoxycarbonyl) oder Fmoc (9-Fluorenylmethoxycarbonyl) zum Schutz der Aminogruppen der Aminosäuren.
Kupplungsreaktionen: Einsatz von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-Oxid Hexafluorophosphat) oder DIC (Diisopropylcarbodiimid) zur Bildung von Peptidbindungen zwischen den Aminosäuren.
Entschützung: Entfernung der Schutzgruppen unter sauren oder basischen Bedingungen, um die freien Aminogruppen freizulegen.
Reinigung: Verwendung von Techniken wie HPLC (Hochleistungsflüssigkeitschromatographie) zur Reinigung des Endprodukts.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich großtechnische Peptidsynthesetechniken umfassen, darunter die Festphasenpeptidsynthese (SPPS) und die Flüssigphasenpeptidsynthese (LPPS). Automatisierung und Optimierung der Reaktionsbedingungen sind entscheidend für eine effiziente Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat-Hydrat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können an bestimmten funktionellen Gruppen innerhalb der Verbindung auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Nukleophile wie Amine oder Thiole, Elektrophile wie Alkylhalogenide
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann die Oxidation des Naphthalinrings zu Naphthochinon-Derivaten führen, während die Reduktion der Peptidbindungen zu kleineren Peptidfragmenten führen kann.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat-Hydrat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in der zellulären Signalübertragung und Protein-Protein-Wechselwirkungen.
Medizin: Untersucht auf sein therapeutisches Potenzial zur Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen.
Industrie: Verwendet bei der Entwicklung neuartiger Materialien und Arzneimittel.
Wirkmechanismus
Der Wirkmechanismus von N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat-Hydrat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und so nachgeschaltete Signalkaskaden auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Anwendung ab.
Wissenschaftliche Forschungsanwendungen
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide
- N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat
Einzigartigkeit
Die Einzigartigkeit von N-Acetyl-3-(Naphthalen-2-yl)-D-Alanyl-4-Chlor-D-Phenylalanyl-3-(Pyridin-3-yl)-D-Alanyl-L-Seryl-4-((((4S)-2,6-Dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-Phenylalanyl-4-(Carbamoylamino)-D-Phenylalanyl-L-Leucyl-N6-(1-Methylethyl)-L-Lysyl-L-Prolyl-D-Alaninamide Acetat-Hydrat liegt in seiner spezifischen Kombination von Aminosäuren und funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Die Struktur dieser Verbindung ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C84H109ClN18O19 |
|---|---|
Molekulargewicht |
1710.3 g/mol |
IUPAC-Name |
N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid;hydrate |
InChI |
InChI=1S/C82H103ClN18O16.C2H4O2.H2O/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4;/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4);1H2 |
InChI-Schlüssel |
QMBXFMRFTMPFEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


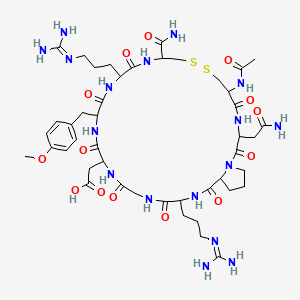
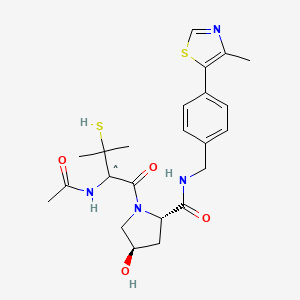

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

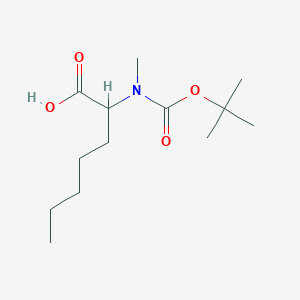
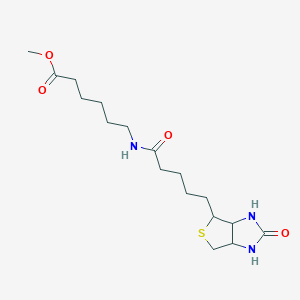


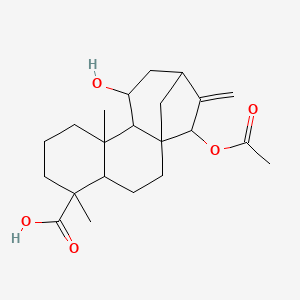
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
